molecular formula C23H20N2O6 B2424066 (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 478482-06-3

(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2424066
CAS No.: 478482-06-3
M. Wt: 420.421
InChI Key: KSMPDWYZSYDSDP-BZZOAKBMSA-N
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Description

The compound “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” is a synthetic organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy Group: This step might involve selective hydroxylation.

    Formation of the Imine Group: This can be done by reacting the chromene derivative with 2,4-dimethoxyaniline under appropriate conditions.

    Attachment of the Furylmethyl Group: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be studied for its potential therapeutic applications.

Medicine

Due to its potential biological activities, this compound can be explored as a lead compound in drug discovery and development.

Industry

The compound can be used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of “(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-[(furan-2-yl)methyl]-7-hydroxy-2H-chromene-3-carboxamide: can be compared with other chromene derivatives.

    Flavonoids: These are naturally occurring compounds with a similar chromene core.

    Coumarins: Another class of compounds with a similar structure.

Uniqueness

The unique combination of functional groups in “this compound” may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-28-16-7-8-19(21(12-16)29-2)25-23-18(22(27)24-13-17-4-3-9-30-17)10-14-5-6-15(26)11-20(14)31-23/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPDWYZSYDSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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